2-(Benzyloxy)-1-methoxy-4-vinylbenzene
CAS No.: 68360-39-4
Cat. No.: VC5393345
Molecular Formula: C16H16O2
Molecular Weight: 240.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68360-39-4 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.302 |
| IUPAC Name | 4-ethenyl-1-methoxy-2-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 |
| Standard InChI Key | PIPBQQYHFLQYBX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 4-ethenyl-1-methoxy-2-(phenylmethoxy)benzene, reflects its substitution pattern: a benzene ring with methoxy (-OCH₃) at position 1, benzyloxy (-OCH₂C₆H₅) at position 2, and vinyl (-CH=CH₂) at position 4 . Its planar structure facilitates π-π interactions, enhancing reactivity in electrophilic substitutions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.30 g/mol | |
| CAS Number | 68360-39-4 | |
| Synonyms | 3-Benzyloxy-4-methoxy-1-ethenylbenzene |
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) are absent in the provided sources, analogous compounds like 2-methoxy-4-vinylphenol (MVP) exhibit characteristic peaks:
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¹H NMR: Vinyl protons ( 5.1–6.3 ppm), methoxy ( 3.8 ppm).
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FT-IR: C-O stretching (~1250 cm⁻¹) for ether linkages.
Synthesis and Reaction Pathways
Enantioselective Debenzylation
A pivotal synthesis route involves enantioselective debenzylation using sodium bis(trimethylsilyl)amide (NaHMDS) and lithium chloride (LiCl), followed by treatment with potassium tert-butoxide in tetrahydrofuran (THF)/hexane . This method achieves high enantiomeric excess (ee) by leveraging chiral auxiliaries.
Table 2: Key Synthesis Conditions
| Reagent | Role | Conditions |
|---|---|---|
| NaHMDS | Strong base | -78°C, THF |
| LiCl | Lewis acid catalyst | 0°C to RT |
| KOtBu | Deprotonation agent | Hexane/THF |
Alternative Routes
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Benzylation of Phenols: Reacting 2-methoxy-4-vinylphenol with benzyl chloride under basic conditions (e.g., K₂CO₃ in toluene).
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings for introducing aryl groups .
Applications in Organic Synthesis
Asymmetric Dihydroxylation
The vinyl group undergoes Sharpless asymmetric dihydroxylation to yield vicinal diols, critical in pharmaceutical intermediates . For example, epothilone analogs utilize such diols for macrocycle formation.
Polymer Science
Derivatives like 2-methoxy-4-vinylphenol (MVP) undergo free-radical polymerization to form biobased polymers with tunable glass transition temperatures ().
Table 3: Comparative Reactivity of Vinylbenzene Derivatives
| Compound | Reactivity | Application |
|---|---|---|
| 2-(Benzyloxy)-1-methoxy-4-vinylbenzene | High (vinyl + ether) | Asymmetric synthesis |
| MVP | Moderate (vinyl + phenol) | Biopolymers |
Future Directions
Research gaps include:
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Toxicity Profiling: Acute/chronic exposure studies.
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Catalytic Innovations: Photoredox catalysis for greener syntheses.
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Material Science: Copolymers with enhanced thermal stability.
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